4-Fluoro-3-formyl-N, N-dimethylbenzamide
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Overview
Description
4-Fluoro-3-formyl-N, N-dimethylbenzamide is an organic compound with the molecular formula C10H10FNO2 It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom at the 4-position and a formyl group at the 3-position, along with a dimethylamino group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-formyl-N, N-dimethylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with 4-fluorobenzaldehyde.
Formylation: The formyl group is introduced at the 3-position of the benzene ring using a formylation reaction.
Amidation: The resulting intermediate is then subjected to amidation with dimethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Employing purification techniques such as recrystallization or chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-formyl-N, N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Fluoro-3-carboxy-N, N-dimethylbenzamide.
Reduction: 4-Fluoro-3-hydroxymethyl-N, N-dimethylbenzamide.
Substitution: Products depend on the nucleophile used, such as 4-hydroxy-3-formyl-N, N-dimethylbenzamide.
Scientific Research Applications
4-Fluoro-3-formyl-N, N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-formyl-N, N-dimethylbenzamide involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. The dimethylamino group can enhance solubility and facilitate interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-formylbenzamide: Lacks the dimethylamino group, resulting in different chemical properties.
3-Formyl-N, N-dimethylbenzamide: Lacks the fluorine atom, affecting its reactivity.
4-Fluoro-N, N-dimethylbenzamide:
Properties
IUPAC Name |
4-fluoro-3-formyl-N,N-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c1-12(2)10(14)7-3-4-9(11)8(5-7)6-13/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRMJXRZQFGREG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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